5-[(4-Fluorophenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one
Description
Properties
IUPAC Name |
5-[(4-fluorophenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FN2OS/c17-12-8-6-11(7-9-12)10-14-15(20)19(16(21)18-14)13-4-2-1-3-5-13/h1-10H,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMIOKZHDYSQQEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(C=C3)F)NC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-[(4-Fluorophenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound is characterized by a unique structure that includes an imidazolidinone ring, a phenyl group, and a fluorophenyl substituent. Its molecular formula is , with a molecular weight of approximately 254.3 g/mol. The presence of sulfur atoms in the structure suggests potential reactivity and biological interaction pathways.
Antioxidant Properties
Research indicates that compounds with similar structures exhibit significant antioxidant properties. The thiazolidinone ring often contributes to the inhibition of reactive oxygen species (ROS), which can lead to cellular damage. The compound's structure may facilitate electron donation, thereby neutralizing free radicals.
Antimicrobial Activity
Studies have shown that derivatives of imidazolidinones possess antimicrobial properties. The presence of the fluorophenyl group enhances lipophilicity, potentially improving membrane penetration and contributing to the compound's efficacy against various microbial strains.
Enzyme Inhibition
Preliminary investigations suggest that this compound may inhibit specific enzymes involved in metabolic pathways related to oxidative stress and inflammation. For example, it may inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.
The exact mechanism of action for this compound is not fully elucidated; however, it is hypothesized to involve:
- Interaction with Protein Targets : The compound may bind to active sites on enzymes or receptors, altering their activity.
- Modulation of Signaling Pathways : It may influence pathways related to inflammation and oxidative stress response.
Table 1: Summary of Biological Activities
Case Study: Antioxidant Efficacy
A study conducted on similar thiazolidinone derivatives demonstrated a significant reduction in ROS levels in vitro, suggesting potential applications in treating oxidative stress-related diseases (e.g., neurodegenerative disorders).
Case Study: Antimicrobial Testing
In vitro tests revealed that this compound exhibited notable activity against Gram-positive bacteria, indicating its potential as a lead compound for antibiotic development.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound is compared to structurally related 2-sulfanylideneimidazolidin-4-one derivatives and other heterocycles with fluorophenyl groups. Key examples include:
Crystallographic and Hydrogen-Bonding Comparisons
- Hydrogen Bonding : The target compound’s closest analog (1-Acetyl-5-(4-fluorophenyl)-2-sulfanylideneimidazolidin-4-one) forms intermolecular N—H⋯O bonds (D⋯A = 2.78 Å), typical of 2-thiohydantoins . In contrast, the thiazolo-pyrimidine derivative relies on weaker C—H⋯F/O interactions and π–π stacking for stabilization .
- Molecular Conformation : The fluorophenylmethylidene group in the target compound likely adopts a planar conformation similar to its acetylated analog, maximizing conjugation. However, steric effects from bulkier substituents (e.g., bromo-methoxy groups in ) induce torsional strain, reducing planarity.
Data Tables
Table 1: Crystallographic Parameters of Comparable Compounds
Table 2: Substituent Effects on Properties
Q & A
Q. What are the optimal synthetic routes and conditions for preparing 5-[(4-fluorophenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one?
The synthesis typically involves a multi-step condensation and cyclization process. Key steps include:
- Condensation : Reacting 4-fluorobenzaldehyde with thiosemicarbazide derivatives under reflux conditions in solvents like ethanol or DMF. Catalysts such as piperidine are often used to accelerate the reaction and improve yields .
- Cyclization : Formation of the thiazolidinone ring under controlled temperature (60–80°C) to prevent side reactions. Reaction progress is monitored via TLC or HPLC .
Methodological Tip : Optimize solvent polarity (e.g., ethanol for milder conditions, DMF for higher reactivity) and catalyst loading (0.5–2 mol%) to balance yield and purity .
Q. Which analytical techniques are most reliable for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and substituent positions, particularly the (Z)-configuration of the exocyclic double bond .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns, critical for distinguishing isomers .
- X-ray Crystallography : Resolves ambiguities in stereochemistry and crystal packing, especially when NMR data are inconclusive .
Q. What structural features influence its chemical reactivity?
- The exocyclic double bond (C5-methylidene) is prone to nucleophilic attack, enabling functionalization at this position .
- The 2-sulfanylidene group acts as a hydrogen-bond acceptor, influencing solubility and intermolecular interactions in biological systems .
- The 4-fluorophenyl moiety enhances electron-withdrawing effects, stabilizing the thiazolidinone ring and modulating redox properties .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide bioactivity optimization?
- Substituent Variation : Replace the 4-fluorophenyl group with electron-deficient (e.g., 4-CF₃) or bulky (e.g., 2-naphthyl) groups to assess steric/electronic effects on target binding .
- Scaffold Hybridization : Fuse the thiazolidinone core with pyrazole or triazole rings to enhance rigidity and improve selectivity for enzymes like cyclooxygenase-2 (COX-2) .
Data Analysis : Use IC₅₀ shifts in enzyme inhibition assays to quantify substituent contributions. For example, a 10-fold increase in potency with 4-CF₃ substitution suggests enhanced hydrophobic interactions .
Q. How should researchers resolve contradictions in reported bioactivity data?
- Assay Validation : Cross-test in multiple cell lines (e.g., HepG2 vs. MCF-7) to rule out cell-specific artifacts. For instance, discrepancies in anticancer activity may arise from differential expression of drug transporters .
- Metabolite Screening : Use LC-MS to identify active metabolites that may contribute to observed effects in vivo but not in vitro .
Case Study : A compound showing anti-inflammatory activity in murine models but not in RAW264.7 macrophages may undergo metabolic activation via cytochrome P450 .
Q. What computational methods are effective for predicting target interactions?
- Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model binding to targets like EGFR or HDACs. Prioritize poses where the fluorophenyl group occupies hydrophobic pockets .
- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes for >100 ns to assess stability of key hydrogen bonds (e.g., between sulfanylidene and catalytic lysine residues) .
Validation : Compare computational predictions with surface plasmon resonance (SPR) data to validate binding kinetics (e.g., KD values) .
Q. What strategies improve metabolic stability for in vivo applications?
- Deuterium Incorporation : Replace labile hydrogens (e.g., α to the carbonyl) with deuterium to slow oxidative metabolism .
- Prodrug Design : Mask the sulfanylidene group as a thioether prodrug, which is cleaved in target tissues by glutathione .
Experimental Design : Assess stability in liver microsomes and correlate with pharmacokinetic parameters (t½, Cmax) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
